molecular formula C18H33N5O4 B1448937 Acetyl-(D-Val13)-a-MSH (11-13) CAS No. 137359-89-8

Acetyl-(D-Val13)-a-MSH (11-13)

Cat. No. B1448937
CAS RN: 137359-89-8
M. Wt: 383.5 g/mol
InChI Key: QZQBDQTYFDOVNN-SOUVJXGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Acetyl-(D-Val13)-a-MSH (11-13)” is a variant of the α-Melanocyte Stimulating Hormone (α-MSH). It is a peptide with the chemical formula C18H33N5O4 and a molecular weight of 383.49 g/mol . It is used for research purposes and is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of “Acetyl-(D-Val13)-a-MSH (11-13)” is typically achieved through peptide synthesis methods. It is supplied as a lyophilized powder .


Molecular Structure Analysis

The molecular structure of “Acetyl-(D-Val13)-a-MSH (11-13)” is defined by its chemical formula, C18H33N5O4 . Detailed structural analysis would require more specific information or advanced analytical techniques not covered in the available web search results.


Physical And Chemical Properties Analysis

“Acetyl-(D-Val13)-a-MSH (11-13)” is a peptide with the chemical formula C18H33N5O4 and a molecular weight of 383.49 g/mol . It is supplied as a lyophilized powder and is stable for 12 months at -20 degree C .

properties

IUPAC Name

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQBDQTYFDOVNN-SOUVJXGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl-(D-Val13)-a-MSH (11-13)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 2
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 3
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 4
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 5
Acetyl-(D-Val13)-a-MSH (11-13)
Reactant of Route 6
Acetyl-(D-Val13)-a-MSH (11-13)

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